molecular formula C18H17N3O7 B554433 Z-Asn-onp CAS No. 3256-57-3

Z-Asn-onp

Cat. No. B554433
CAS RN: 3256-57-3
M. Wt: 387,34 g/mole
InChI Key: YLWIFNIVONXXMG-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Asn-onp, also known as N-alpha-Z-L-asparagine 4-nitrophenyl ester, is a chemical compound with the molecular formula C18H17N3O7 and a molecular weight of 387.34 . It is an intermediate used in the synthesis of polyamine amide spider toxin NSTX-3, a potent glutamate receptor antagonist with potential as a neuroprotective agent .


Synthesis Analysis

Z-Asn-onp can be synthesized using N-Benzyloxycarbonyl-L-asparagine as a raw material . The synthesis involves reaction conditions with N,N-dimethyl-formamide and dicyclohexyl-carbodiimide .


Molecular Structure Analysis

The molecular structure of Z-Asn-onp consists of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 7 oxygen atoms . The average mass is 387.344 Da and the mono-isotopic mass is 387.106659 Da .


Physical And Chemical Properties Analysis

Z-Asn-onp is a white to off-white powder . It has a predicted boiling point of 688.3±55.0 °C and a density of 1.387 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Neuroprotection Research

“Z-Asn-onp” is noted as an intermediate used in the synthesis of polyamine amide spider toxin NSTX-3 , which acts as a potent glutamate receptor antagonist. This compound has potential as a neuroprotective agent , which could be significant in the study and treatment of neurological disorders .

Safety And Hazards

Z-Asn-onp is intended for research and development use only and is not for medicinal, household, or other use . During handling, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for Z-Asn-onp are not mentioned in the available resources, its use as an intermediate in the synthesis of polyamine amide spider toxin NSTX-3 suggests potential applications in neuroprotective treatments .

properties

IUPAC Name

(4-nitrophenyl) (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7/c19-16(22)10-15(20-18(24)27-11-12-4-2-1-3-5-12)17(23)28-14-8-6-13(7-9-14)21(25)26/h1-9,15H,10-11H2,(H2,19,22)(H,20,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWIFNIVONXXMG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Asn-onp

CAS RN

3256-57-3
Record name N2-[(Phenylmethoxy)carbonyl]-L-asparagine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3256-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitrophenyl N2-[(benzyloxy)carbonyl]-L-asparaginate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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